![molecular formula C23H25N3O5S B2372232 N-(4-((1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide CAS No. 900011-65-6](/img/structure/B2372232.png)
N-(4-((1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrrolo[1,2-a]pyrazine ring, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrazine ring. This structure is attached to a phenyl ring via a sulfonyl group. Another phenyl ring is attached to the pyrrolopyrazine ring via an acetamide group. The presence of dimethoxyphenyl groups suggests that the compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings and functional groups means that it could potentially exist in multiple isomeric forms. The exact structure would depend on the specific arrangement of these groups in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Research by Chkirate et al. (2019) focuses on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, exploring their assembly process influenced by hydrogen bonding and their significant antioxidant activity. This suggests potential applications in designing coordination complexes with specific properties or functionalities, including antioxidant capabilities (Chkirate et al., 2019).
Antitumor Activity
Alqasoumi et al. (2009) synthesized novel acetamide, pyrrole, and other derivatives to evaluate their antitumor activity, finding compound 4 to be more effective than doxorubicin as a reference drug. This highlights the potential of similar compounds in antitumor applications (Alqasoumi et al., 2009).
Antimicrobial Evaluation
Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating a sulfamoyl moiety for antimicrobial use, suggesting the compound's possible relevance in developing antimicrobial agents (Darwish et al., 2014).
Electronic Structure and Molecular Docking
Shukla and Yadava (2020) performed quantum mechanical calculations on a related molecule to analyze its electronic structure and conducted molecular docking to explore its potential as an anti-amoebic agent. This indicates the usefulness of computational studies in predicting the biological activity of similar compounds (Shukla & Yadava, 2020).
Crystal Structure Characterization
Nayak et al. (2014) reported on the synthesis, crystal structure, and characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide, providing insights into the structural aspects of related compounds which could be beneficial for understanding the properties and potential applications of the specified compound (Nayak et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-[[1-(3,4-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]sulfonyl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c1-16(27)24-18-7-9-19(10-8-18)32(28,29)26-14-13-25-12-4-5-20(25)23(26)17-6-11-21(30-2)22(15-17)31-3/h4-12,15,23H,13-14H2,1-3H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTZWRCJUVZPFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC(=C(C=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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